molecular formula C10H14Cl2N2 B085023 1-(4-Chlorophenyl)piperazine Hydrochloride CAS No. 13078-12-1

1-(4-Chlorophenyl)piperazine Hydrochloride

Cat. No.: B085023
CAS No.: 13078-12-1
M. Wt: 233.13 g/mol
InChI Key: ZHGRQBSZTVJDHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine Hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound, and features a chlorophenyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and scientific research .

Mechanism of Action

Target of Action

1-(4-Chlorophenyl)piperazine Hydrochloride, also known as mCPP, is a compound that primarily targets the serotonin receptors in the brain . It has a high affinity for the 5-HT2C serotonin receptor , which plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior .

Mode of Action

mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of events in the cell that results in an increased production of cAMP , a second messenger involved in many biological responses .

Biochemical Pathways

The activation of the 5-HT2C receptor by mCPP leads to the activation of the G-protein coupled receptor pathway . This pathway involves the activation of a G-protein, which then activates an enzyme called adenylyl cyclase . Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The increase in cAMP levels then leads to a series of downstream effects, including the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in their activity and thus the cellular response .

Pharmacokinetics

The compound is likely metabolized by the liver and excreted in the urine .

Result of Action

The activation of the 5-HT2C receptor by mCPP can lead to various physiological responses, depending on the specific cell and tissue type. In the central nervous system, these effects can include changes in mood, anxiety, and feeding behavior . For example, mCPP has been shown to induce hypophagia (reduced food intake) in rats .

Action Environment

The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, factors such as temperature and humidity can affect the stability of the compound. It’s also important to note that individual factors, such as a person’s age, sex, health status, and genetic makeup, can influence the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-(4-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRQBSZTVJDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959646
Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-46-4, 13078-12-1
Record name Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)piperazine dihydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71659
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Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Record name 1-(4-Chlorophenyl)piperazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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